1-(2,5-Dimethyl-3-furyl)ethanone oxime
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+ |
InChI Key |
XXDVCOUNHMBQLZ-RMKNXTFCSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/O)/C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oximes
Structural Differences and Reactivity
- Substituent Effects: The 2,5-dimethylfuran group in 1-(2,5-dimethyl-3-furyl)ethanone oxime introduces steric hindrance and electron-donating methyl groups, which may reduce reactivity compared to aromatic substituents like phenyl or trifluoromethylphenyl . The trifluoromethyl (–CF₃) group in 1-[3-(trifluoromethyl)phenyl]ethanone oxime increases lipophilicity and metabolic stability, making it valuable in drug design . Methoxy (–OCH₃) groups (e.g., in 1-(3-methoxyphenyl)ethanone oxime) enhance solubility in polar solvents and enable hydrogen bonding interactions .
- Functional Group Positioning: The oxime group (–NOH) in all compounds acts as a nucleophile, participating in condensation reactions and metal coordination. However, substituents on the aromatic or heterocyclic ring modulate this reactivity. For example, electron-withdrawing groups (e.g., –CF₃) increase the acidity of the oxime proton, enhancing its nucleophilicity .
Research Findings and Gaps
- Synthetic Methods: 1-(2,5-Dimethyl-3-furyl)ethanone oxime is synthesized via hydroxylamine treatment of 3-acetyl-2,5-dimethylfuran . Similar oximes are prepared using analogous methods, but reaction conditions (e.g., solvent, temperature) vary with substituent complexity .
- Limited Data on Biological Activity: While 1-(2,5-dimethyl-3-furyl)ethanone oxime’s physical and chemical properties are well-documented, its biological activity remains understudied. By contrast, trifluoromethyl- and methoxy-substituted oximes have been more extensively researched .
Preparation Methods
Standard Protocol
The most widely reported method involves reacting 3-acetyl-2,5-dimethylfuran (1 ) with hydroxylamine hydrochloride in the presence of a base.
-
Reactants :
-
3-Acetyl-2,5-dimethylfuran (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium acetate (1.5 equiv) as a base
-
-
Solvent : Ethanol/water (3:1 v/v)
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.
Mechanism :
The carbonyl group of 1 undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime (2 ). Sodium acetate neutralizes HCl, shifting the equilibrium toward product formation.
Alternative Base Systems
Variations in base selection impact reaction efficiency:
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium acetate | Ethanol/H₂O | 80°C | 6 | 68 | |
| Potassium carbonate | Methanol | 70°C | 5 | 72 | |
| Triethylamine | DCM | RT | 24 | 60 |
Key Observations :
-
Polar protic solvents (ethanol, methanol) enhance solubility of hydroxylamine.
-
Stronger bases (K₂CO₃) may accelerate reaction but risk furan ring degradation.
Metal-Mediated Synthesis
Nickel-Catalyzed Oxime Formation
A patent describes nickel(II)-catalyzed oxidation of α-CH bonds in ketones to generate vic-dioximes, though this method is less common for monosubstituted oximes.
Procedure :
-
Reactants :
-
3-Acetyl-2,5-dimethylfuran
-
Hydroxylamine hydrochloride (2.0 equiv)
-
NiCl₂ (10 mol%)
-
-
Conditions : 100°C in air for 24 hours.
Yield : ~65% (extrapolated from similar substrates).
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 6.12 (s, 1H, furan H), 10.12 (s, 1H, NOH).
Challenges and Optimization
Byproduct Mitigation
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | Moderate | 68 |
| DMF | 36.7 | Fast | 55 |
| Water | 80.1 | Slow | 42 |
Industrial-Scale Considerations
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